3-[(5-Nitroquinolin-8-yl)amino]propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(5-nitroquinolin-8-yl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-8-2-7-13-10-4-5-11(15(17)18)9-3-1-6-14-12(9)10/h1,3-6,13,16H,2,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOWPOOPTZMTDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NCCCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369609 | |
| Record name | 3-[(5-nitroquinolin-8-yl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5139-23-1 | |
| Record name | 3-[(5-nitroquinolin-8-yl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 3 5 Nitroquinolin 8 Yl Amino Propan 1 Ol
Retrosynthetic Analysis of the 3-[(5-Nitroquinolin-8-yl)amino]propan-1-ol Scaffold
A retrosynthetic analysis of the target molecule reveals two primary building blocks: an electrophilic 5-nitroquinoline (B147367) unit and a nucleophilic 3-aminopropan-1-ol unit. The key disconnection occurs at the C-N bond between the quinoline (B57606) ring and the propanol (B110389) side chain. This bond can be formed through a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction.
This leads to two main precursors:
An 8-substituted-5-nitroquinoline: This could be an 8-halo-5-nitroquinoline (e.g., 8-chloro- or 8-bromo-5-nitroquinoline) for coupling reactions, or 5-nitroquinolin-8-amine (B3190479) itself for direct alkylation.
3-Aminopropan-1-ol or a protected variant: This bifunctional molecule provides the amino group for attachment to the quinoline ring and a terminal hydroxyl group.
A schematic of the retrosynthetic analysis is presented below:
Figure 1: Retrosynthetic Disconnection of this compound
graph TD
A["this compound"] -->|C-N Disconnection| B["5-Nitroquinolin-8-amine
(or 8-halo-5-nitroquinoline)"];
A -->|C-N Disconnection| C["3-Aminopropan-1-ol
(or protected variants)"];
This approach allows for the separate synthesis and modification of each precursor before the final coupling step, offering a high degree of modularity. The analysis of a related compound, hydroxychloroquine, also suggests that a key disconnection strategy involves breaking the molecule into its aromatic quinoline and aliphatic side-chain components. youtube.com
Established Synthetic Routes to Key Precursors
The efficient synthesis of the target compound relies on the availability of its core precursors. Established methods for the preparation of 5-nitroquinolin-8-amine and 3-aminopropan-1-ol are well-documented.
The synthesis of 5-nitroquinolin-8-amine derivatives typically starts from quinoline or a substituted quinoline. A common route involves the nitration of quinoline to produce a mixture of 5-nitroquinoline and 8-nitroquinoline (B147351). rsc.org These isomers can then be separated. rsc.org Subsequent functionalization at the 8-position is then carried out.
Alternatively, an 8-substituted quinoline can be nitrated. For instance, the nitration of 8-bromoquinoline (B100496) using potassium nitrate (B79036) in concentrated sulfuric acid can yield 8-bromo-5-nitroquinoline. bldpharm.com Similarly, 8-fluoroquinoline (B1294397) can be nitrated to give 8-fluoro-5-nitroquinoline. nih.gov The resulting 8-halo-5-nitroquinoline is a versatile precursor for the subsequent coupling reaction.
Another important precursor, 5-nitroquinolin-8-ol (nitroxoline), can be synthesized and used as a starting material. bldpharm.comresearchgate.netgoogle.com For example, it can be prepared by the nitration of 8-hydroxyquinoline (B1678124). nih.gov
The conversion of 8-nitroquinoline to 8-aminoquinoline (B160924) is a key step and can be achieved through reduction. nih.gov
Table 1: Synthesis of Key 5-Nitroquinoline Precursors
| Starting Material | Reagents and Conditions | Product | Reference(s) |
| Quinoline | Nitric acid, Sulfuric acid | 5-Nitroquinoline & 8-Nitroquinoline | rsc.org |
| 8-Bromoquinoline | KNO3, H2SO4 | 8-Bromo-5-nitroquinoline | bldpharm.com |
| 8-Fluoroquinoline | Nitric acid, Sulfuric acid | 8-Fluoro-5-nitroquinoline | nih.gov |
| 8-Hydroxyquinoline | Nitric acid, Sulfuric acid | 5-Nitroquinolin-8-ol | nih.gov |
| 8-Nitroquinoline | Reducing agents | 8-Aminoquinoline | nih.gov |
3-Aminopropan-1-ol is a commercially available compound. google.com However, for laboratory-scale synthesis, several methods have been reported. One approach involves the reduction of β-alanine or its esters. Another method is the reduction of 3-nitropropan-1-ol.
In some synthetic strategies, it is advantageous to use a protected form of 3-aminopropan-1-ol to avoid side reactions. The amino group can be protected with standard protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), while the hydroxyl group can be protected as a silyl (B83357) ether or benzyl (B1604629) ether. These protecting groups can be removed in the final steps of the synthesis. The use of optically active derivatives of 3-aminopropan-1-ol is also crucial for the synthesis of chiral target molecules.
Advanced Synthetic Approaches to this compound
The formation of the amino linkage between the quinoline core and the propanol side chain is the cornerstone of the synthesis. Modern organic chemistry offers several robust methods for this transformation.
The reaction between an 8-halo-5-nitroquinoline and 3-aminopropan-1-ol is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 5-position activates the quinoline ring towards nucleophilic attack at the 8-position. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures. The presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, is often required to scavenge the hydrogen halide formed during the reaction.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed. This method is particularly useful when the SNAr reaction is sluggish or gives low yields. The Buchwald-Hartwig reaction involves the coupling of an aryl halide (8-halo-5-nitroquinoline) with an amine (3-aminopropan-1-ol) in the presence of a palladium catalyst and a suitable ligand. This reaction often proceeds under milder conditions and with higher yields than the traditional SNAr reaction.
The synthesis of N-substituted 8-aminoquinolines has been achieved by reacting 8-aminoquinoline with bromoalkyl compounds in the presence of a base like potassium carbonate.
Table 2: Comparison of Coupling Reactions
| Reaction Type | Catalyst/Reagents | Conditions | Advantages | Disadvantages |
| SNAr | Base (e.g., Et3N), Solvent (e.g., DMF) | High temperature | Simple, no metal catalyst | High temperatures, potential side reactions |
| Buchwald-Hartwig | Pd catalyst, Ligand, Base | Mild temperature | High yields, good functional group tolerance | Cost of catalyst, requires inert atmosphere |
| Direct Alkylation | Base (e.g., K2CO3), Solvent | Reflux | Straightforward | Potential for over-alkylation |
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and catalytic reactions, are being increasingly applied to the synthesis of quinoline derivatives.
The use of nanocatalysts in organic synthesis has emerged as a promising green approach. Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity and selectivity. Various nanocatalysts, including those based on iron, copper, and titanium, have been successfully employed in the synthesis of quinolines. youtube.com These catalysts are often recyclable, which reduces waste and cost. While specific applications to the synthesis of this compound are not yet widely reported, the potential for using nanocatalysts in the coupling step is an active area of research. For example, a titanium-derived nanocatalyst has been used for the synthesis of quinoline derivatives. youtube.com This suggests that similar catalytic systems could be adapted for the final coupling step in the synthesis of the target molecule, potentially offering a greener and more efficient alternative to traditional methods.
Yield Optimization and Scalability Considerations for Research Applications
The synthesis of this compound typically involves the coupling of an 8-substituted-5-nitroquinoline with 3-aminopropan-1-ol. A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable leaving group at the C-8 position of the quinoline ring is displaced by the primary amine of 3-aminopropan-1-ol.
The primary starting material for this synthesis is quinoline, which undergoes nitration to produce a mixture of isomers, including 5-nitroquinoline and 8-nitroquinoline. google.com Separation and further functionalization of the desired 5-nitroquinoline isomer are critical first steps. A key intermediate is 8-halo-5-nitroquinoline (e.g., 8-chloro or 8-bromo-5-nitroquinoline), which can be synthesized from 8-hydroxy-5-nitroquinoline (Nitroxoline). bldpharm.com The subsequent SNAr reaction with 3-aminopropan-1-ol yields the target compound.
Optimization of this SNAr reaction is crucial for maximizing yield and ensuring purity, particularly for research applications where material availability may be limited. Key parameters for optimization include the choice of solvent, base, temperature, and potential catalysts.
Key Reaction Parameters for Optimization:
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can effectively solvate the intermediates and facilitate the reaction.
Base: A non-nucleophilic organic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.
Temperature: The reaction often requires heating to proceed at a reasonable rate. Optimization involves finding the lowest effective temperature to minimize the formation of side products.
Reactant Stoichiometry: Using a slight excess of the more accessible reactant, typically 3-aminopropan-1-ol, can help ensure the complete consumption of the quinoline intermediate.
For scalability, considerations shift towards managing reaction exotherms, ensuring efficient mixing, and developing robust purification methods. While laboratory-scale purification might rely on column chromatography, scalable processes would aim for crystallization to isolate the final product, which is often more cost-effective and efficient on a larger scale. The reduction of a nitroquinoline to an aminoquinoline using reagents like stannous chloride (SnCl₂) in acidic methanol (B129727) is a well-documented and scalable process that can be relevant for producing related analogs. nih.gov
Table 1: Factors for Yield Optimization in the Synthesis of this compound
| Parameter | Common Choices | Rationale for Optimization |
|---|---|---|
| Leaving Group (on Quinoline) | Cl, Br | The reactivity of the C-X bond influences reaction conditions; Br is often more reactive than Cl. |
| Solvent | DMF, DMSO, NMP | Facilitates the SNAr mechanism by stabilizing charged intermediates. |
| Base | TEA, DIPEA, K₂CO₃ | Scavenges the acid byproduct (e.g., HCl) to drive the reaction to completion. |
| Temperature | 80-150 °C | Balances reaction rate against the potential for thermal degradation or side-product formation. |
| Purification | Column Chromatography, Recrystallization | Recrystallization is preferred for scalability, while chromatography offers high purity for research quantities. |
Post-Synthetic Modification and Derivatization Strategies of the Propan-1-ol Moiety for Analogues
The terminal primary alcohol of the propan-1-ol moiety in this compound is a versatile functional group that can be readily modified to generate a library of analogues. These modifications can be used to probe structure-activity relationships or to alter the physicochemical properties of the parent compound.
Key Derivatization Reactions:
Esterification: The hydroxyl group can be acylated to form esters. This can be achieved by reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base, or through condensation with a carboxylic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or tetra-methyl-uronium tetrafluoroborate (B81430) (TBTU). mdpi.commdpi.com This allows for the introduction of a wide variety of R-groups.
Etherification: Conversion of the alcohol to an ether can be accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then displaces a halide from an alkyl halide to form the ether linkage.
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Further oxidation to a carboxylic acid can be achieved with stronger agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent.
Sulfonylation: The alcohol can be converted into a sulfonate ester (e.g., tosylate or mesylate) by reacting it with the corresponding sulfonyl chloride (TsCl or MsCl) in the presence of a base like pyridine (B92270) or TEA. mdpi.com Sulfonates are excellent leaving groups, and their formation enables subsequent nucleophilic substitution reactions to introduce other functionalities like azides, halides, or nitriles.
Silylation: The alcohol can be protected as a silyl ether by reacting it with a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole. researchgate.net This strategy is often used to temporarily mask the hydroxyl group's reactivity during synthetic steps at other positions of the molecule.
Table 3: Derivatization Strategies for the Propan-1-ol Moiety
| Reaction | Reagents & Conditions | Resulting Functional Group | Purpose / Application |
|---|---|---|---|
| Esterification | R-COOH, EDC/DMAP; or R-COCl, Pyridine | Ester (-O-C(=O)R) | Prodrug design; SAR studies. |
| Etherification | 1. NaH; 2. R-X (Alkyl Halide) | Ether (-O-R) | Modify lipophilicity and metabolic stability. |
| Oxidation (Mild) | PCC, CH₂Cl₂ | Aldehyde (-CHO) | Intermediate for further synthesis (e.g., reductive amination). |
| Oxidation (Strong) | KMnO₄ or CrO₃/H₂SO₄ | Carboxylic Acid (-COOH) | Introduce an acidic handle for salt formation or amide coupling. |
| Sulfonylation | TsCl or MsCl, Pyridine | Sulfonate Ester (-OSO₂R) | Activate the hydroxyl group for nucleophilic substitution. |
| Silylation | TBDMSCl, Imidazole, DMF | Silyl Ether (-O-SiR₃) | Protection of the alcohol during other synthetic transformations. researchgate.net |
Molecular Design and Structure Activity Relationship Sar Studies of 3 5 Nitroquinolin 8 Yl Amino Propan 1 Ol Analogues
Rational Design Principles for Modifying the Quinoline (B57606) Core of 3-[(5-Nitroquinolin-8-yl)amino]propan-1-ol
Key design principles for modifying the quinoline core include:
Bioisosteric Replacements: The quinoline ring system itself is a key pharmacophore. However, in some cases, replacing the quinoline nucleus with other bicyclic aromatic systems, such as naphthalene (B1677914), has been explored. For instance, naphthalene analogues of the related 8-aminoquinoline (B160924), primaquine (B1584692), have been synthesized and evaluated, suggesting that while the quinoline nucleus is important, it may not be absolutely essential for certain biological activities. who.int
Modulation of Physicochemical Properties: Modifications to the quinoline ring can significantly alter the compound's physicochemical properties, such as lipophilicity, solubility, and pKa. These properties are crucial for absorption, distribution, metabolism, and excretion (ADME). For example, the introduction of polar or ionizable groups can enhance aqueous solubility, while the addition of lipophilic groups can increase membrane permeability.
Enhancement of Target Binding: The quinoline core provides a rigid scaffold that presents its substituents in a defined spatial orientation for interaction with a biological target. Modifications to the ring can optimize these interactions. This can involve the introduction of hydrogen bond donors or acceptors, or groups that can participate in van der Waals or electrostatic interactions. researchgate.net
Blocking Metabolic Transformation: The quinoline ring can be a site of metabolic attack by enzymes in the body, leading to inactivation of the compound or the formation of toxic metabolites. A common strategy is to introduce substituents at positions known to be susceptible to metabolism. For example, blocking oxidative metabolism by introducing groups like fluorine or a t-butyl group has been a successful strategy in the design of related quinoline-based drugs. manchester.ac.ukbenthamscience.comresearchgate.net
Investigation of Electronic Effects: The electronic nature of the quinoline ring, influenced by its substituents, can play a significant role in its biological activity. The introduction of electron-donating or electron-withdrawing groups at various positions on the ring can modulate the reactivity of the entire molecule and its ability to interact with biological targets.
The presence of the 5-nitro group in the target compound already imparts a strong electron-withdrawing character to the quinoline ring system, which is known to influence the biological activity of quinoline derivatives. Therefore, any further modifications to the quinoline core are designed to fine-tune these electronic properties and steric interactions to achieve the desired biological effect.
Systematic Exploration of Substituent Effects at Key Positions
The systematic exploration of substituent effects is a cornerstone of medicinal chemistry, providing a deep understanding of the structure-activity relationships (SAR) of a lead compound. For this compound, this involves the synthesis and evaluation of a series of analogues with targeted modifications at key positions.
Variations on the Nitro Group (e.g., positional isomers, other electron-withdrawing groups)
The nitro group at the 5-position of the quinoline ring is a critical feature of the parent compound, significantly influencing its electronic properties and biological activity. The investigation of variations on this group is a logical step in SAR studies.
Positional Isomers: The position of the nitro group on the quinoline ring can have a profound impact on the molecule's properties. For instance, the nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). nih.gov The separation and individual evaluation of these isomers are crucial, as they can exhibit different biological activities and toxicities. The specific placement of the electron-withdrawing nitro group affects the electron density distribution across the entire ring system, which in turn can alter its binding affinity to a target and its metabolic stability.
Replacement with Other Electron-Withdrawing Groups: To understand if the activity is solely dependent on the electron-withdrawing nature of the substituent at the 5-position, or if the nitro group itself has a specific role, analogues with other electron-withdrawing groups are synthesized. Examples of such groups include:
Cyano (-CN)
Trifluoromethyl (-CF3)
Sulfonyl (-SO2R)
Halogens (e.g., -Cl, -F)
The choice of the replacement group is based on its steric and electronic properties. For example, a trifluoromethyl group is a strong electron-withdrawing group with a larger steric bulk than a nitro group, while a cyano group is more linear. The table below illustrates the impact of such variations on a hypothetical activity score, based on general principles observed in quinoline chemistry.
| Substituent at Position 5 | Electronic Effect | Steric Hindrance | Hypothetical Relative Activity |
| -NO2 | Strong Electron-Withdrawing | Moderate | Baseline |
| -CN | Strong Electron-Withdrawing | Low | Variable |
| -CF3 | Strong Electron-Withdrawing | High | Variable |
| -Cl | Moderate Electron-Withdrawing | Low | Potentially Reduced |
| -F | Weak Electron-Withdrawing | Very Low | Potentially Reduced |
Detailed Research Findings:
Studies on related quinoline derivatives have shown that the presence and position of electron-withdrawing groups are critical for activity. For example, in the context of antimalarial 8-aminoquinolines, the introduction of electron-withdrawing groups at the 7-position has been shown to lower the pKa of both the quinoline ring nitrogen and the side chain amino group, which can affect the drug's uptake and binding. nih.gov While specific data for this compound is limited in the public domain, the general principle of modulating electronic properties through substituent variation is a key strategy in its SAR exploration.
Modifications to the Quinoline Ring System for Enhanced Molecular Interactions
Introduction of Additional Substituents: The introduction of small substituents, such as methyl or methoxy (B1213986) groups, at various positions on the quinoline ring can probe the steric and electronic requirements of the binding site. For example, in the well-studied 8-aminoquinoline antimalarial primaquine, the presence of a 6-methoxy group is known to enhance activity. who.int The exploration of such substitutions on the 5-nitroquinoline scaffold of the target compound could reveal similar trends.
Ring Expansion or Fusion: Another strategy to enhance molecular interactions is to expand or fuse the quinoline ring system. This can lead to a larger surface area for van der Waals interactions or provide a scaffold for the introduction of new functional groups. Examples include the synthesis of acridine (B1665455) or phenanthroline analogues. However, such significant structural changes can also lead to a loss of activity if the original quinoline scaffold is essential for binding.
Table: Effect of Quinoline Ring Modifications on Hypothetical Binding Affinity
| Modification | Rationale | Expected Impact on Binding |
| Addition of a 6-methoxy group | Enhance hydrogen bonding potential, mimic known bioactive compounds | Potentially Increased Affinity |
| Addition of a 4-methyl group | Probe for steric tolerance in the binding pocket | Variable |
| Replacement of quinoline with naphthalene | Investigate the necessity of the quinoline nitrogen | Potentially Maintained or Reduced Affinity |
| Fusion with a benzene (B151609) ring to form acridine | Increase surface area for pi-stacking interactions | Variable, potential for altered target selectivity |
Detailed Research Findings:
While direct studies on this compound are not widely available, research on other quinoline derivatives provides valuable insights. For instance, studies on quinolylnitrones have shown that modifications to the quinoline core significantly impact their neuroprotective activity. researchgate.net Similarly, the development of quinoline-based anticancer agents often involves the strategic placement of substituents on the quinoline ring to enhance interactions with specific enzyme targets.
Variational Studies on the Propan-1-ol Side Chain Length and Functionalization
The 3-aminopropan-1-ol side chain at the 8-position of the quinoline ring is a key determinant of the compound's biological activity and pharmacokinetic properties. Systematic variations of this side chain are essential for a comprehensive SAR study.
Side Chain Length: The length of the alkyl chain connecting the amino group to the hydroxyl group can significantly influence how the molecule fits into its binding site. The flexibility and conformation of this chain are critical. Analogues with varying chain lengths (e.g., ethanolamine, butanolamine) are synthesized to determine the optimal distance between the quinoline core and the terminal hydroxyl group.
Functionalization of the Hydroxyl Group: The terminal hydroxyl group is a potential site for hydrogen bonding and can also be a point of metabolic attack. To explore its role, it can be modified in several ways:
Esterification or Etherification: Converting the alcohol to an ester or an ether can increase lipophilicity and may act as a prodrug strategy, where the ester or ether is cleaved in vivo to release the active alcohol.
Replacement with other functional groups: Replacing the hydroxyl group with other functionalities, such as an amine (to give a diamine side chain), a thiol, or a carboxylic acid, can probe the electronic and hydrogen bonding requirements of the binding pocket.
Table: Impact of Side Chain Modifications on Hypothetic Activity
| Side Chain Modification | Rationale | Expected Impact on Activity |
| -(CH2)2OH (Ethanolamine) | Shorter, less flexible chain | Potentially Reduced Activity |
| -(CH2)4OH (Butanolamine) | Longer, more flexible chain | Potentially Increased or Decreased Activity |
| -(CH2)3OCH3 (Methoxypropylamine) | Increased lipophilicity, blocked metabolism | Variable, potential for improved pharmacokinetics |
| -(CH2)3NH2 (Propane-1,3-diamine) | Introduction of a basic center | Altered pKa and binding properties |
| -(CH2)2COOH (3-aminopropanoic acid) | Introduction of an acidic center | Altered pKa and solubility |
Detailed Research Findings:
In the context of 8-aminoquinoline antimalarials, the nature of the side chain is paramount for activity and toxicity. For example, the side chain of primaquine is known to be extensively metabolized, and modifications to the side chain have been a major focus of research to develop safer and more effective drugs. researchgate.net Studies on extended side chain analogues of 8-aminoquinolines have shown that increasing the length of the side chain can lead to potent antimalarial activity. pharmacy180.com These findings suggest that similar variational studies on the propan-1-ol side chain of this compound would be a fruitful area of investigation.
Conformational Analysis and its Implications for Molecular Recognition and Binding
The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. For a flexible molecule like this compound, which has a rotatable bond connecting the side chain to the quinoline ring, understanding its preferred conformations is essential for rational drug design.
Conformational analysis can be performed using computational methods, such as molecular mechanics and quantum chemistry calculations, as well as experimental techniques like X-ray crystallography and NMR spectroscopy. The goal is to identify the low-energy conformations that the molecule is likely to adopt in solution and at the binding site.
The key conformational features of this compound to consider are:
Torsion angle around the C8-N bond: The rotation around the bond connecting the amino group of the side chain to the quinoline ring determines the orientation of the side chain relative to the ring.
Conformation of the propan-1-ol chain: The alkyl chain of the side chain can adopt various conformations, which will affect the position of the terminal hydroxyl group.
The implications of conformational analysis for molecular recognition and binding are significant. By understanding the preferred conformations, medicinal chemists can design more rigid analogues that are "pre-organized" for binding, which can lead to an increase in binding affinity. Furthermore, conformational analysis can help to explain the SAR data, as it can reveal why certain substituents favor or disfavor the active conformation.
Comparative SAR with Related 5-Nitro-8-aminoquinoline Derivatives and Known Bioactive Scaffolds
To place the SAR of this compound in a broader context, it is useful to compare it with that of related 5-nitro-8-aminoquinoline derivatives and other known bioactive scaffolds.
Comparison with other 5-Nitro-8-aminoquinoline Derivatives:
The SAR of this compound can be compared with that of other 5-nitro-8-aminoquinolines with different side chains. For example, comparing the activity of the propan-1-ol side chain with that of a simple alkylamine or a more complex side chain can reveal the importance of the hydroxyl group and the specific length of the linker.
Comparison with 8-Aminoquinolines (e.g., Primaquine):
Primaquine is a well-known 8-aminoquinoline antimalarial drug. Comparing the SAR of this compound with that of primaquine can provide insights into the role of the 5-nitro group. For instance, does the nitro group enhance a particular biological activity, or does it introduce new activities not seen with the 6-methoxy group of primaquine?
Comparison with 4-Aminoquinolines (e.g., Chloroquine):
4-Aminoquinolines, such as chloroquine, are another important class of quinoline-based drugs. While the point of attachment of the side chain is different, a comparative analysis of the SAR can reveal common principles. For example, the importance of the quinoline nucleus and the role of the side chain in mediating interactions with biological targets are likely to be shared themes. nih.gov
Table: Comparative SAR of Quinoline Scaffolds
| Scaffold | Key SAR Features | Common Bioactivities |
| 5-Nitro-8-aminoquinolines | Electron-withdrawing group at C5, amino side chain at C8. | Antimicrobial, Anticancer (hypothetical) |
| 8-Aminoquinolines (Primaquine-like) | Methoxy group at C6, aminoalkyl side chain at C8. | Antimalarial (hypnozoitocidal) |
| 4-Aminoquinolines (Chloroquine-like) | Chloro group at C7, aminoalkyl side chain at C4. | Antimalarial (blood schizontocidal), Anti-inflammatory |
By conducting such comparative analyses, researchers can gain a deeper understanding of the unique SAR of this compound and identify new avenues for the design of more potent and selective analogues.
Mechanistic Investigations of 3 5 Nitroquinolin 8 Yl Amino Propan 1 Ol at the Molecular Level
Elucidation of Proposed Molecular Mechanisms in In Vitro Systems
The biological activity of quinoline (B57606) derivatives is diverse and dependent on their specific substitutions. For 8-aminoquinolines, a primary area of investigation has been their antimalarial properties, which are thought to involve multiple mechanisms.
Enzyme Inhibition & DNA Interaction: 8-Aminoquinolines are known to interfere with parasitic processes. Studies on similar compounds suggest that they may exert their effects by intercalating with parasitic DNA, thereby disrupting DNA replication and transcription. taylorandfrancis.com Furthermore, these compounds can interfere with the parasite's mitochondrial function. taylorandfrancis.com The precise enzymes inhibited by this class of compounds are not always fully elucidated but are a key area of ongoing research.
For instance, the antimalarial action of some quinoline-based drugs is attributed to their ability to inhibit hemozoin formation in the malaria parasite. This process is crucial for the parasite's survival as it detoxifies the heme produced from hemoglobin digestion. taylorandfrancis.com
Receptor Binding & Ion Channel Modulation: The interaction of quinoline derivatives with specific receptors and ion channels is another avenue of their biological effects. While direct receptor binding studies for 3-[(5-Nitroquinolin-8-yl)amino]propan-1-ol are not available, related compounds have been investigated for their effects on various receptors. For example, certain quinoline derivatives have been synthesized and evaluated for their activity as local anesthetics and anti-arrhythmic agents, suggesting interactions with ion channels. nih.gov
Studies on Intramolecular and Intermolecular Interactions Mediating Biological Effects
The biological effects of a molecule are fundamentally governed by its interactions with its biological targets. These interactions can be both within the molecule itself (intramolecular) and with other molecules (intermolecular).
Intermolecular Interactions: The quinoline scaffold, with its aromatic and heterocyclic nature, can participate in various non-covalent interactions. These include:
π-π Stacking: The planar aromatic quinoline ring can stack with aromatic residues of amino acids in proteins or with nucleobases in DNA.
Hydrogen Bonding: The amino and hydroxyl groups in the side chain, as well as the nitro group, can act as hydrogen bond donors and acceptors, forming crucial connections with biological macromolecules.
Metal Ion Chelation: The 8-aminoquinoline (B160924) core can chelate metal ions, which can be a critical aspect of their biological activity, including some anticancer effects.
Kinetic and Thermodynamic Aspects of Molecular Binding and Interaction with Macromolecules (in in vitro context)
The study of binding kinetics (the rates of association and dissociation) and thermodynamics (the energy changes upon binding) provides a deeper understanding of drug-target interactions. Such detailed studies for this compound are not specifically reported. However, the general principles apply. The affinity of a compound for its target is a function of both its on-rate (how quickly it binds) and its off-rate (how long it remains bound). These kinetic parameters are crucial for determining the duration and potency of a biological effect.
Role of Specific Functional Groups (Nitro, Amino, Hydroxyl) in Mediating Molecular Effects
The specific functional groups on the this compound molecule are critical determinants of its chemical properties and biological activity.
Nitro Group: The 5-nitro group is a strong electron-withdrawing group. This property significantly influences the electronic distribution of the quinoline ring system. In many biologically active nitroaromatic compounds, the nitro group is essential for activity and can be involved in bioreductive activation, where it is reduced to form reactive species that can damage cellular components. The presence of a nitro group has been linked to the antimicrobial and anticancer activities of some quinoline derivatives.
Amino Group: The 8-amino group is a key feature of this class of compounds. It is often crucial for the biological activity of 8-aminoquinolines, particularly their antimalarial effects. This group can participate in hydrogen bonding and can be protonated, influencing the molecule's solubility and interaction with negatively charged biological targets like DNA.
Hydroxyl Group: The hydroxyl group in the propanol (B110389) side chain adds polarity to the molecule and can participate in hydrogen bonding with biological targets. This can contribute to the binding affinity and specificity of the compound.
Structure-Activity Relationship (SAR) Insights: Studies on various 8-aminoquinoline derivatives have provided some general structure-activity relationship (SAR) insights. For instance, in the context of antimalarial activity, the nature of the substituent at the 5-position of the quinoline ring can significantly impact efficacy. Analogues with electron-donating groups have shown better activity in some studies than those with electron-withdrawing substituents. acs.orgnih.gov This suggests a complex interplay between the electronic properties of the substituents and the biological activity.
Below is a table summarizing the potential roles of the functional groups based on studies of related compounds.
| Functional Group | Position | Potential Role in Biological Activity |
| Nitro Group | 5 | Electron-withdrawing, potential for bioreductive activation, may contribute to antimicrobial or anticancer effects. |
| Amino Group | 8 | Key for antimalarial activity in related compounds, involved in hydrogen bonding and potential protonation. |
| Hydroxyl Group | propan-1-ol side chain | Increases polarity, participates in hydrogen bonding, can influence binding affinity and specificity. |
Theoretical and Computational Chemistry Approaches Applied to 3 5 Nitroquinolin 8 Yl Amino Propan 1 Ol
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. researchgate.net These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, which in turn governs its reactivity and physical properties. ufms.br For a molecule like 3-[(5-Nitroquinolin-8-yl)amino]propan-1-ol, DFT can be used to calculate a range of crucial parameters.
Detailed DFT studies have been performed on structurally related compounds, such as 8-hydroxy-5-nitroquinoline, to determine optimized geometry, vibrational frequencies (FT-IR and FT-Raman), and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.gov The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. rsc.orgsci-hub.se A smaller energy gap suggests higher reactivity, which can be correlated with biological activity. sci-hub.se Such calculations would reveal how the nitro group (-NO2) and the aminopropanol (B1366323) side chain influence the electron distribution across the quinoline (B57606) ring system, providing insights into sites susceptible to metabolic attack or interaction with biological targets. nih.gov
Table 1: Illustrative Quantum Chemical Properties Calculable for this compound
| Property | Description | Predicted Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Indicates susceptibility to electrophilic attack and oxidative metabolism. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Relates to electron affinity and potential for reduction, especially of the nitro group. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and stability; smaller gaps often imply higher reactivity. rsc.org |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and binding interactions with polar targets. |
| Mulliken Charges | Distribution of electron charge among the atoms in the molecule. | Identifies nucleophilic and electrophilic centers, predicting sites of interaction. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (e.g., proteins, nucleic acids, in silico modeling)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. ijprajournal.comorientjchem.org This method is essential for hypothesis-driven drug design, suggesting how a molecule might exert its biological effect. jppres.com For this compound, docking studies would be instrumental in identifying potential protein targets. Quinoline-based compounds are known to inhibit a wide range of enzymes, including kinases, proteases, and DNA gyrase, making these protein families logical targets for docking analysis. jppres.comnih.govnih.gov
Following docking, Molecular Dynamics (MD) simulations are performed to assess the stability of the predicted ligand-protein complex over time. mdpi.com MD simulations provide a dynamic view of the interactions, revealing the flexibility of the ligand and protein and calculating key metrics like Root Mean Square Deviation (RMSD) and binding free energy. nih.govresearchgate.net Studies on other quinoline derivatives have used MD simulations to confirm the stability of docking poses and validate the strength of interactions with key amino acid residues in the target's active site. nih.govmdpi.com
Table 2: Hypothetical Molecular Docking and Dynamics Results for this compound
| Potential Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Complex Stability (from MD) |
| Protein Kinase (e.g., EGFR) | -8.5 | H-bond with Met793; Pi-stacking with Phe723 | Stable RMSD over 100 ns simulation |
| DNA Gyrase Subunit A | -7.9 | H-bond with Asp87; Interaction with Arg91 | Stable, with minor fluctuations in side chain |
| P. falciparum DHFR-TS | -8.2 | H-bonds with active site residues | High stability, suggesting potent inhibition |
| SARS-CoV-2 Main Protease | -7.5 | H-bond with Glu166; Pi-interaction with His41 | Comparable stability to known inhibitors nih.gov |
De Novo Design and Virtual Screening of Analogues Based on Computational Models for Optimized Molecular Profiles
Computational models of this compound can serve as a foundation for discovering new analogues with improved properties. Two primary strategies are employed: virtual screening and de novo design.
Virtual Screening involves the computational filtering of large chemical libraries to identify molecules with a high probability of binding to a specific biological target. nih.govnih.govresearchgate.net If a target for this compound is identified through docking, its structure can be used to screen vast libraries (containing millions of compounds) for molecules with similar or better binding characteristics, thus accelerating the discovery of novel hits. nih.govsci-hub.box
De Novo Design , in contrast, involves the computational construction of novel molecules from scratch. mdpi.com Based on the identified pharmacophore (the essential 3D arrangement of functional groups required for activity) from studies of this compound, algorithms can design new molecular structures optimized to fit the target's binding site, potentially leading to compounds with enhanced potency and selectivity. nih.gov
Table 3: Workflow for Virtual Screening and De Novo Design
| Step | Virtual Screening | De Novo Design |
| 1. Foundation | A validated 3D structure of the biological target. | A validated 3D structure of the target's binding site and key interaction points (pharmacophore). |
| 2. Process | Docking and scoring of millions of existing compounds from a virtual library. | Algorithmic generation of novel molecular fragments and linking them to fit the binding site. |
| 3. Filtering | Compounds are ranked by predicted binding affinity and filtered by drug-like properties (e.g., Lipinski's Rule of Five). | Generated structures are scored for synthetic feasibility, binding affinity, and pharmacokinetic properties. |
| 4. Output | A small, prioritized list of existing compounds for experimental testing. | A set of novel, computationally designed chemical structures for synthesis and testing. |
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Research and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, known as molecular descriptors. mdpi.com By establishing a mathematical relationship, a QSAR model can predict the activity of unsynthesized compounds, guiding the design of more potent analogues. researchgate.netnih.gov
For nitroaromatic compounds, QSAR models have been successfully developed to predict toxicological endpoints like mutagenicity. mdpi.com For 8-aminoquinolines and their derivatives, QSAR has been used to model antimalarial activity. researchgate.netwho.intnih.gov A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity. Descriptors such as lipophilicity (LogP), electronic parameters (HOMO/LUMO energies), and steric properties would be calculated and correlated with activity to build a predictive model. mdpi.combepls.com This model could then be used to prioritize the synthesis of new derivatives with the highest predicted potency. nih.govnih.gov
Table 4: Common Molecular Descriptors Used in QSAR Models for Quinoline Derivatives
| Descriptor Class | Example Descriptors | Relevance to Biological Activity |
| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Govern electrostatic interactions, chemical reactivity, and metabolic stability. mdpi.com |
| Steric / Topological | Molecular Weight, Molar Refractivity, van der Waals Volume | Influence how the molecule fits into a binding site and its overall size. nih.gov |
| Hydrophobicity | LogP (octanol-water partition coefficient) | Crucial for membrane permeability, distribution, and hydrophobic interactions with the target. |
| Hydrogen Bonding | Number of H-bond donors and acceptors | Key determinants of specific, high-affinity binding to biological targets. |
Conformational Searching and Energy Minimization Studies to Understand Favorable Geometries
The biological activity of a molecule is critically dependent on its three-dimensional shape or conformation. For a flexible molecule like this compound, which possesses rotatable bonds in its aminopropanol side chain, multiple conformations are possible. nih.govresearchgate.net
Conformational searching is the process of systematically or randomly exploring the possible shapes a molecule can adopt. Following this, energy minimization is used to calculate the relative energy of each conformation, identifying the most stable, low-energy states. researchgate.netnih.gov Understanding the preferred geometry is essential because it is the low-energy conformation that is most likely to be biologically active and relevant for binding to a target. This information is a prerequisite for accurate molecular docking and the development of reliable 3D-QSAR models, as using an energetically unfavorable conformation can lead to incorrect predictions.
Table 5: Illustrative Conformational Analysis Output
| Conformer ID | Dihedral Angle (C7-C8-N-Cα) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | 175° | 0.00 | 65.2% |
| 2 | -65° | +1.25 | 20.1% |
| 3 | 70° | +1.80 | 10.5% |
| 4 | 0° | +3.50 | 4.2% |
Advanced Analytical Techniques for Comprehensive Characterization and Purity Assessment of 3 5 Nitroquinolin 8 Yl Amino Propan 1 Ol
High-Resolution Spectroscopic Methods for Structural Elucidation Beyond Basic Identification
High-resolution spectroscopic techniques are indispensable for the unambiguous structural confirmation of 3-[(5-Nitroquinolin-8-yl)amino]propan-1-ol. These methods offer detailed insights into the molecular architecture, connectivity of atoms, and the presence of any polymorphic forms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, advanced 2D NMR experiments are crucial for the complete assignment of all proton and carbon signals in this compound.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity.
COSY spectra would reveal proton-proton couplings within the propanol (B110389) chain and the quinoline (B57606) ring system.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC spectra show correlations between protons and carbons over two to three bonds, which is critical for confirming the connection between the propanol side chain and the quinoline ring at the C8-amino linkage. For instance, a correlation between the methylene (B1212753) protons adjacent to the amino group (N-CH₂) and the C8 carbon of the quinoline ring would definitively confirm the substitution pattern.
Solid-State NMR (ssNMR) for Polymorphism: Pharmaceutical solids can exist in different crystalline forms, or polymorphs, which can have different physical properties. uni-muenchen.de Solid-state NMR is a powerful, non-destructive technique for characterizing these polymorphs at a molecular level. researchgate.net For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) ssNMR could be used to identify and quantify different polymorphic forms by detecting subtle differences in the chemical shifts of carbon atoms due to their distinct packing environments in the crystal lattice. acs.orgacs.orgdu.educore.ac.uk Studies on related quinoline derivatives have demonstrated the utility of ssNMR in distinguishing between different crystalline and amorphous forms. researchgate.netacs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Note: These are predicted values based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Quinoline Ring | |||
| H2 | ~8.9 | ~148 | C4, C3 |
| H3 | ~7.6 | ~122 | C2, C4, C4a |
| H4 | ~8.5 | ~133 | C2, C5, C8a |
| H6 | ~8.8 | ~125 | C5, C7, C8 |
| H7 | ~7.0 | ~105 | C5, C8, C8a |
| Propanol Chain | |||
| N-H | Variable | - | C8, C1' |
| C1'-H₂ | ~3.6 | ~45 | C8, C2' |
| C2'-H₂ | ~2.0 | ~30 | C1', C3' |
| C3'-H₂ | ~3.8 | ~60 | C2', OH |
| O-H | Variable | - | C3' |
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of this compound. mcmaster.ca Using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, the exact mass of the protonated molecule [M+H]⁺ can be measured with high accuracy (typically within 5 ppm). This allows for the unambiguous confirmation of the molecular formula, C₁₂H₁₃N₃O₃.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. nih.govpurdue.edu For this compound, characteristic fragmentation patterns would be expected. researchgate.net
Loss of the propanol side chain.
Cleavage of the C-N bond connecting the side chain to the quinoline ring.
Loss of the nitro group (NO₂) or nitrous acid (HNO₂).
Fragmentations characteristic of the quinoline ring system itself. mcmaster.ca
The fragmentation pathways help to confirm the connectivity of the different parts of the molecule. nih.gov
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Likely Fragmentation Origin |
|---|---|---|---|
| [M+H]⁺ | C₁₂H₁₄N₃O₃⁺ | 250.1030 | Protonated parent molecule |
| [M-H₂O+H]⁺ | C₁₂H₁₂N₃O₂⁺ | 232.0924 | Loss of water from the alcohol |
| [M-NO₂+H]⁺ | C₁₂H₁₄N₂O⁺ | 204.1101 | Loss of the nitro group |
| [C₉H₆N₂O₂]⁺ | C₉H₆N₂O₂⁺ | 188.0424 | Cleavage of the propanolamine (B44665) side chain |
| [C₉H₅N₂]⁺ | C₉H₅N₂⁺ | 141.0447 | Further fragmentation of the nitroquinoline core |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. uantwerpen.beresearchgate.net For this compound, these techniques can confirm the presence of key structural motifs. researchgate.net
FTIR Spectroscopy: Would show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, the aromatic C-H stretches of the quinoline ring, and the strong asymmetric and symmetric stretches of the nitro group (NO₂). nih.gov
Raman Spectroscopy: Complements FTIR and is particularly useful for analyzing the vibrations of the aromatic quinoline backbone and the symmetric stretch of the nitro group.
Both techniques are also sensitive to changes in the crystalline environment, making them valuable tools for studying polymorphism. uantwerpen.be Different polymorphs will exhibit distinct shifts in vibrational frequencies and peak shapes in their FTIR and Raman spectra. Computational studies, such as Density Functional Theory (DFT), can be used to predict vibrational spectra and aid in the assignment of experimental bands. researchgate.netscience.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| O-H (Alcohol) | Stretching | ~3400-3200 (broad) | Weak |
| N-H (Amine) | Stretching | ~3400-3300 | Weak |
| C-H (Aromatic) | Stretching | ~3100-3000 | Strong |
| C-H (Aliphatic) | Stretching | ~2950-2850 | Strong |
| C=C, C=N (Aromatic) | Ring Stretching | ~1600-1450 | Strong |
| N-O (Nitro) | Asymmetric Stretch | ~1550-1500 | Moderate |
| N-O (Nitro) | Symmetric Stretch | ~1350-1300 | Strong |
| C-O (Alcohol) | Stretching | ~1050 | Moderate |
The compound this compound as named is achiral. Therefore, it will not exhibit a Circular Dichroism (CD) signal. However, CD spectroscopy is a critical technique for characterizing chiral molecules, which are common in pharmaceuticals. uni-muenchen.deacs.orgmdpi.com If a chiral variant of this molecule were synthesized, for example by introducing a stereocenter on the propanol chain (e.g., (R)- or (S)-3-[(5-Nitroquinolin-8-yl)amino]propan-2-ol), CD spectroscopy would be essential for confirming its enantiomeric purity and determining its absolute configuration. nih.govresearchgate.net The quinoline chromophore is known to produce distinct CD signals when in a chiral environment, allowing for sensitive detection of stereochemical properties. acs.orgmdpi.com
Chromatographic and Electrophoretic Methods for Purity and Impurity Profiling
Chromatographic methods are the gold standard for assessing the purity of pharmaceutical compounds and for detecting, identifying, and quantifying any impurities. nih.gov
High-Performance Liquid Chromatography (HPLC) is the primary technique for the purity assessment of this compound. researchgate.nettandfonline.com A reversed-phase HPLC method would typically be developed for this purpose. researchgate.net
Method Development: A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode. researchgate.netsielc.comsielc.com Detection is commonly performed using a UV detector, as the quinoline ring system is strongly UV-active.
Impurity Profiling with LC-MS/MS: For the detection and identification of trace-level impurities, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art approach. nih.govresearchgate.netresolvemass.cachimia.chnih.gov This technique offers exceptional sensitivity and selectivity, allowing for the detection of impurities that may be present at levels below the threshold of toxicological concern (TTC). researchgate.net The mass spectrometer can provide molecular weight and fragmentation data for any co-eluting or trace impurities, facilitating their structural elucidation. This is particularly important for identifying process-related impurities or degradation products. nih.govresearchgate.net
Table 4: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 350 nm; ESI-MS Scan |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Components or Derivatives (if applicable)
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to the molecular structure of this compound, which includes a polar hydroxyl (-OH) and a secondary amine (-NH-) group, the compound itself is expected to have low volatility and may exhibit thermal lability, making direct GC analysis challenging. The polar functional groups can lead to strong interactions with the stationary phase, resulting in poor peak shape and potential decomposition at the high temperatures required for elution.
To overcome these limitations, derivatization is a common strategy. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For this compound, the hydroxyl and amino groups are primary targets for derivatization.
Potential Derivatization Reactions:
Silylation: Reaction with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would convert the polar -OH and -NH groups into less polar and more volatile trimethylsilyl (B98337) ethers and amines, respectively.
Acylation: Treatment with acylating reagents such as trifluoroacetic anhydride (B1165640) (TFAA) would form stable ester and amide derivatives, which are typically more volatile.
The resulting derivatives can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS), to confirm their identity and to detect and quantify any volatile impurities that may be present in the original sample.
Table 1: Hypothetical GC Conditions for Derivatized this compound This table is for illustrative purposes, as specific experimental data is not publicly available.
| Parameter | Value |
| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5 or equivalent) |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
Capillary Electrophoresis for Charged Species Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an applied electric field. The structure of this compound contains a basic secondary amino group and a quinoline nitrogen, which can be protonated under acidic conditions to form a positively charged species (cation). This makes CE a highly suitable technique for its analysis and purity assessment.
In a typical Capillary Zone Electrophoresis (CZE) method, a fused-silica capillary is filled with a background electrolyte (BGE) at a specific pH. When a voltage is applied, the protonated this compound will migrate towards the cathode at a velocity dependent on its charge-to-size ratio. This allows for efficient separation from neutral impurities and other charged species. The high efficiency of CE can resolve impurities that may not be separated by High-Performance Liquid Chromatography (HPLC).
Table 2: Illustrative Capillary Electrophoresis Parameters for this compound Analysis This table is for illustrative purposes, as specific experimental data is not publicly available.
| Parameter | Value |
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 |
| Applied Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | Diode Array Detector (DAD) at 254 nm and 340 nm |
Crystallographic Studies for Solid-State Structure Determination (X-ray Diffraction)
Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, XRD analysis would provide a wealth of information.
This technique would elucidate:
The exact molecular conformation in the solid state, including bond lengths, bond angles, and torsion angles.
The crystal packing arrangement , revealing intermolecular interactions such as hydrogen bonds (e.g., involving the hydroxyl and amino groups), π-π stacking (between the quinoline rings), and van der Waals forces.
The absolute stereochemistry if the compound is chiral and has been resolved.
Polymorphism , which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties, including solubility and stability.
This structural information is invaluable for understanding the compound's physical properties and for computational modeling studies. While specific crystallographic data for this compound is not currently available in public databases, the technique remains the gold standard for solid-state structural elucidation.
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Phase Behavior and Thermal Stability
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC thermogram would reveal:
Melting point: A sharp endothermic peak indicating the temperature of melting. The narrowness of the peak can be an indicator of purity.
Polymorphic transitions: Solid-solid phase transitions that may occur before melting.
Glass transitions: If the material is amorphous, a step-like change in the baseline indicates the glass transition temperature.
Decomposition: An exothermic or endothermic event at higher temperatures corresponding to the breakdown of the molecule.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would provide critical information on its thermal stability and decomposition profile. The analysis would show the temperature at which the compound begins to lose mass and the distinct stages of decomposition. This is crucial for determining the upper-temperature limit for handling and storage of the compound.
Table 3: Representative Data Obtainable from Thermal Analysis of this compound This table presents hypothetical data for illustrative purposes.
| Analysis Technique | Observation | Interpretation |
| DSC | Sharp endotherm with onset at 155 °C | Melting point |
| DSC | Broad exotherm starting at ~250 °C | Onset of thermal decomposition |
| TGA | Significant mass loss beginning at ~250 °C | Thermal decomposition temperature |
| TGA | Residual mass at 600 °C | Indicates the formation of non-volatile decomposition products |
Exploration of Potential Biological Targets and in Vitro Molecular Interactions of 3 5 Nitroquinolin 8 Yl Amino Propan 1 Ol
In Vitro Target Identification and Validation Strategies (e.g., kinome screening, proteomic profiling, gene expression modulation, cellular assays focusing on molecular mechanisms)
While specific data for 3-[(5-nitroquinolin-8-yl)amino]propan-1-ol is unavailable, the strategies for identifying its biological targets would likely follow established methodologies in drug discovery.
Kinome Screening: This technique assesses the ability of a compound to interact with a wide array of protein kinases. nih.govnih.gov For instance, a CRISPR-based kinome-wide screening was used to identify kinases involved in drug resistance in cancer cells. nih.gov A compound like this compound could be subjected to similar screening to determine if it has any kinase inhibitory activity, which is a common mechanism for anticancer drugs. nih.govrsc.org
Proteomic Profiling: This approach would identify proteins that directly bind to the compound. This can be achieved through methods like affinity chromatography, where the compound is immobilized on a solid support and used to capture its binding partners from cell lysates.
Gene Expression Modulation: The effect of the compound on the expression of various genes can be analyzed using techniques like microarray or RNA sequencing. This can provide insights into the cellular pathways affected by the compound.
Cellular Assays: The activity of this compound would likely be initially assessed in cellular assays to determine its effects on cell viability, proliferation, and other cellular processes. For example, related 8-aminoquinoline (B160924) derivatives have been screened against various Plasmodium falciparum clones to determine their anti-malarial activity. nih.gov Similarly, the cytotoxic effects of related nitroquinoline compounds have been evaluated against cancer cell lines. nih.govnih.gov
Enzyme Inhibition and Activation Studies in Cell-Free Systems
Based on studies of related compounds, this compound may exhibit inhibitory activity against certain enzymes.
Hematin (B1673048) Polymerization: Several 8-aminoquinoline derivatives have been shown to inhibit hematin polymerization in vitro, a crucial process for the survival of the malaria parasite. nih.govasm.org This suggests that this compound could potentially share this mechanism of action.
Dihydroorotate (B8406146) Dehydrogenase: Primaquine (B1584692), a well-known 8-aminoquinoline, is a weak inhibitor of the parasite enzyme dihydroorotate dehydrogenase. nih.govasm.org
Topoisomerase I: A difluorinated derivative of ARC-111, which shares a polycyclic aromatic structure, has been shown to inhibit topoisomerase I activity in a dose-dependent manner. acs.org
Kinase Inhibition: As mentioned earlier, related quinoline (B57606) and quinazoline (B50416) derivatives have been found to inhibit protein kinases like VEGFR-2. rsc.org
Table 1: In Vitro Enzyme Inhibition by Compounds Structurally Related to this compound
| Compound Class | Enzyme | Organism/System | Finding | Reference(s) |
|---|---|---|---|---|
| 8-Aminoquinolines | Hematin Polymerization | Plasmodium falciparum | Inhibition observed | nih.govasm.org |
| 8-Aminoquinolines | Dihydroorotate Dehydrogenase | Plasmodium falciparum | Weak inhibition | nih.govasm.org |
| 5-Anilinoquinazoline-8-nitro derivatives | VEGFR-2 Kinase | Cell-free assay | IC50 in the submicromolar range | rsc.org |
| Difluorinated ARC-111 derivative | Topoisomerase I | Cell-free assay | Dose-dependent inhibition | acs.org |
DNA/RNA Binding and Intercalation Studies (in vitro)
The presence of the nitroaromatic quinoline ring in this compound suggests a potential for interaction with nucleic acids.
DNA Intercalation: Nitroaromatic compounds, such as nitracrine, are known to act as DNA intercalating agents. nih.gov It is plausible that the planar quinoline ring of this compound could insert itself between the base pairs of DNA.
Covalent DNA Binding: Some nitroaromatic compounds can covalently bind to DNA, particularly after the nitro group is reduced under hypoxic conditions. nih.gov This covalent binding can lead to DNA damage and has been correlated with mutagenicity and carcinogenicity in some cases. nih.govnih.gov The nitro group is often essential for this activity. nih.govnih.gov
Receptor Binding Assays and Functional Assays in Recombinant Systems (in vitro, non-human, non-clinical)
While no specific receptor binding data exists for this compound, quinoline derivatives have been explored as ligands for various receptors.
Serotonin (B10506) Receptors: Certain quinoline derivatives have been synthesized and evaluated for their binding affinity to serotonin receptors, such as 5-HT4 and 5-HT6. nih.govmonash.edu These studies often involve competitive binding assays using radiolabeled ligands in recombinant cell lines expressing the receptor of interest. nih.gov
Other Receptors: Drug discovery campaigns often screen compounds against a panel of receptors to identify potential targets and off-target effects. nih.govreactionbiology.com A compound like this compound could be subjected to such a screening panel to determine its receptor binding profile. reactionbiology.com
Table 2: Receptor Binding Activity of Structurally Related Quinoline Derivatives
| Compound Class | Receptor Target | Assay Type | Finding | Reference(s) |
|---|---|---|---|---|
| Quinoline Derivatives | 5-HT6 | Radioligand Binding Assay | Identified as potential PET ligands | nih.gov |
| Tetrahydroquinoline Derivatives | Serotonin Receptors | Docking and in vitro assays | Showed reasonable affinity | monash.edu |
| Thiopyrano[2,3-b]quinoline Derivatives | CB1a | Molecular Docking | High binding affinity predicted | nih.gov |
Antioxidant or Pro-oxidant Activity at the Molecular Level (in vitro)
The 8-aminoquinoline and nitroaromatic moieties suggest that this compound could possess either antioxidant or pro-oxidant properties, depending on the biological context.
Antioxidant Activity: Some derivatives of 8-hydroxyquinoline (B1678124) have demonstrated potent antioxidant activity, in some cases exceeding that of the standard antioxidant α-tocopherol. researchgate.net The antioxidant properties of 8-aminoquinoline-uracil metal complexes have also been reported. nih.govresearchgate.net This activity is often attributed to the ability to scavenge free radicals. growingscience.com
Pro-oxidant Activity: Conversely, the pro-oxidant properties of 8-aminoquinolines like primaquine are also well-documented and are thought to contribute to both their therapeutic effects and their toxicity. nih.govasm.org This pro-oxidant activity can involve the generation of reactive oxygen species (ROS). nih.gov The nitro group can also play a role in inducing oxidative stress through its reduction by nitroreductases. mdpi.com
Table 3: In Vitro Antioxidant/Pro-oxidant Activity of Related Compounds
| Compound | Activity | Assay | Finding | Reference(s) |
|---|---|---|---|---|
| 5-Amino-8-hydroxyquinoline | Antioxidant | DPPH Assay | More potent than α-tocopherol | researchgate.net |
| 8-Aminoquinoline-uracil metal complexes | Antioxidant | Superoxide Scavenging Assay | Active antioxidant agents | nih.gov |
| 8-Hydroxy-5-nitroquinoline | Pro-oxidant | ROS Generation Assay | Increased intracellular ROS | nih.gov |
| Primaquine (8-aminoquinoline) | Pro-oxidant | Multiple assays | Stimulates hydrogen peroxide production | nih.gov |
Interaction with Microbial Targets at the Cellular Level (in vitro cell culture, without clinical implications)
The 8-aminoquinoline scaffold is a well-known pharmacophore in antimicrobial drug discovery.
Antiprotozoal Activity: 8-Aminoquinoline derivatives, including primaquine and tafenoquine, are known for their activity against Plasmodium species, the causative agents of malaria. nih.govsemanticscholar.orgnih.gov Their mechanism is believed to involve interference with mitochondrial function and potentially the generation of oxidative stress. asm.orgnih.gov
Antibacterial Activity: Metal complexes of 8-aminoquinoline-uracils have shown antimicrobial activity against Gram-negative bacteria such as Plesiomonas shigelloides and Shigella dysenteriae. nih.govresearchgate.net Other quinoline derivatives have also demonstrated broad-spectrum antibacterial activity. nih.govnih.govresearchgate.net
Antifungal Activity: Derivatives of 8-hydroxyquinoline are known to possess antifungal properties. nih.gov
Table 4: In Vitro Antimicrobial Activity of Structurally Related Compounds
| Compound Class/Compound | Microbial Target | Activity | Reference(s) |
|---|---|---|---|
| 8-Aminoquinoline-uracil copper complexes | Plesiomonas shigelloides, Shigella dysenteriae | Antimicrobial activity observed | nih.govresearchgate.net |
| 5-Nitro-8-hydroxyquinoline | S. aureus, E. coli, P. aeruginosa, C. albicans | Antibacterial and antifungal activity | nih.gov |
| 8-Aminoquinolines | Plasmodium falciparum | Antimalarial activity | nih.govasm.org |
| Ciprofloxacin (B1669076) (a quinolone) | Various bacteria | Broad-spectrum antibacterial activity | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(5-Nitroquinolin-8-yl)amino]propan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution between 5-nitro-8-aminoquinoline and 3-bromopropanol, followed by purification using column chromatography. Key steps include nitro group stabilization during coupling and pH-controlled isolation .
- Optimization : Reaction yield improves with anhydrous conditions (e.g., DMF as solvent), catalytic bases (e.g., K₂CO₃), and temperature control (60–80°C). Reducing agents like Pd/C or Fe/HCl may be required to prevent nitro group decomposition during prolonged reactions .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Purity Analysis : Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 3:7) and UV visualization at 254 nm can monitor reaction progress. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity (>95%) .
- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies key signals: δ ~8.5–9.0 ppm (quinoline aromatic protons), δ ~4.2 ppm (–CH₂OH), and δ ~3.5 ppm (–NH–). Fourier-transform infrared (FTIR) spectroscopy verifies –NO₂ (1520 cm⁻¹) and –OH (3300 cm⁻¹) stretches .
Q. What storage conditions are critical for maintaining the stability of this compound in long-term studies?
- Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent nitro group degradation and oxidation of the propanol moiety. Avoid aqueous solutions unless stabilized with antioxidants (e.g., BHT) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound across different assay systems?
- Assay-Specific Variability : Differences in cell permeability (e.g., mammalian vs. bacterial membranes) or metabolic enzyme expression (e.g., nitroreductases) may alter efficacy. Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to cross-validate results .
- Impurity Interference : Trace byproducts (e.g., reduced amine derivatives) from incomplete synthesis can skew activity. Re-purify batches via recrystallization (ethanol/water) and re-test .
Q. How can computational modeling predict the interaction mechanisms between this compound and its biological targets?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to quinoline-dependent targets (e.g., topoisomerases). Focus on hydrogen bonding between the –OH group and catalytic residues, and π-π stacking of the nitroquinoline ring .
- Molecular Dynamics (MD) : Simulate ligand-protein stability under physiological conditions (CHARMM36 force field). Key parameters include binding free energy (MM-PBSA) and conformational flexibility of the propanol side chain .
Q. What experimental designs are recommended to study the redox behavior of the nitro group in this compound under biological conditions?
- Electrochemical Analysis : Cyclic voltammetry (glassy carbon electrode, PBS buffer pH 7.4) identifies reduction potentials. Compare results to in vitro enzymatic reduction assays (e.g., NADPH-dependent nitroreductases) to correlate redox activity with cytotoxicity .
- Metabolite Tracking : Use LC-MS to detect reduced intermediates (e.g., amine derivatives) in cell lysates. Isotope labeling (¹⁵N-nitro) enhances metabolite identification .
Methodological Tables
| Key Reaction Optimization Parameters | Impact on Yield/Purity |
|---|---|
| Solvent (DMF vs. THF) | DMF increases coupling efficiency by 30% |
| Temperature (60°C vs. 80°C) | Higher temps reduce side products but risk nitro decomposition |
| Catalyst (K₂CO₃ vs. Et₃N) | K₂CO₃ improves base-mediated substitution |
| Spectroscopic Benchmarks | Expected Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.8 (quinoline-H), δ 4.2 (–CH₂OH) |
| FTIR | 1520 cm⁻¹ (–NO₂), 3300 cm⁻¹ (–OH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
